Product packaging for Marchantin J(Cat. No.:CAS No. 107110-23-6)

Marchantin J

Cat. No.: B025086
CAS No.: 107110-23-6
M. Wt: 486.5 g/mol
InChI Key: OTBAZAYHHTYKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Marchantin J (CAS 107110-23-6) is a specialized macrocyclic bis(bibenzyl) ether, a class of phenolic compounds predominantly found in liverworts of the Marchantia genus . This compound is a notable member of the marchantin family, which are considered signature molecules of liverworts and are recognized for their complex structures and diverse biological activities . With a molecular formula of C29H26O7 and a molecular weight of 486.5 g/mol, this compound is characterized by its ethoxylated modification, distinguishing it from other marchantins like marchantin A . In the plant, this compound and related metabolites are biosynthesized through the phenylpropanoid and polymalonate pathways and are specifically accumulated within unique organelles called oil bodies, which are scattered throughout the thallus of Marchantia polymorpha . The differentiation of these oil body cells is coordinated with the production of such compounds, suggesting a dedicated biological role, potentially in defense against biotic and abiotic stressors . Researchers value this compound as a pure standard for phytochemical studies and for investigating the biological properties of marchantin-type compounds. Bisbibenzyls, in general, have been the subject of research due to their demonstrated antibiotic, antifungal, antioxidative, and cytotoxic activities in various studies . The marchantin class of compounds has been reported to exhibit radical-scavenging properties, making them of interest for studies in oxidative stress . As a specific ethoxylated analog, this compound provides a unique chemical structure for establishing structure-activity relationships (SAR) and exploring potential mechanisms of action in various biological assays. Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26O7 B025086 Marchantin J CAS No. 107110-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107110-23-6

Molecular Formula

C29H26O7

Molecular Weight

486.5 g/mol

IUPAC Name

8-methoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,18-tetrol

InChI

InChI=1S/C29H26O7/c1-34-25-14-18-3-2-4-22(13-18)36-29-19(9-12-23(30)28(29)33)8-5-17-6-10-21(11-7-17)35-26-16-20(25)15-24(31)27(26)32/h2-4,6-7,9-13,15-16,25,30-33H,5,8,14H2,1H3

InChI Key

OTBAZAYHHTYKFG-UHFFFAOYSA-N

SMILES

COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O

Canonical SMILES

COC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC(=C3O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Investigations of Marchantin J

Distribution and Cellular Localization of Marchantin J

This compound has been identified in specific plant tissues, primarily within liverworts, a group of bryophytes. Its presence and location within these organisms are key aspects of understanding its biological role and synthesis.

Occurrence in Marchantia polymorpha Specimens from Diverse Geographic Origins

This compound has been detected in specimens of the liverwort Marchantia polymorpha collected from various geographical locations, including China and Germany. Marchantia polymorpha, also known as common liverwort or umbrella liverwort, is a cosmopolitan species with a wide distribution ranging from tropical to arctic regions. mdpi.compreprints.orgusda.govwikipedia.org This liverwort is a known source of macrocyclic bis(bibenzyls), including marchantin A, which is considered a key secondary metabolite in this species. mdpi.compreprints.orgresearchgate.net The phytochemistry of M. polymorpha can exhibit variability depending on the origin of the plant material. mdpi.compreprints.org

Specific Localization within Specialized Oil Body Cells of Liverworts

Within liverworts like Marchantia polymorpha, specialized oil body cells are the primary sites of accumulation for various secondary metabolites, including bisbibenzyls such as marchantin A and sesquiterpenoids. mdpi.compreprints.orgnih.govwikipedia.orgoup.com Oil bodies are distinctive, membrane-bound organelles unique to liverworts, present in approximately 95% of species. mdpi.compreprints.orgwikipedia.org In thallose liverworts such as M. polymorpha, these oil bodies are typically confined to scattered idioblastic oil body cells. mdpi.compreprints.orgnih.gov Direct evidence, obtained through techniques like micromanipulation coupled with mass spectrometry analysis, has confirmed the specific accumulation of compounds like marchantin A and sesquiterpenoids within the oil body cells of M. polymorpha thalli. nih.gov

Coordination of Oil Body Cell Differentiation with this compound Biosynthesis

The differentiation of oil body cells appears to be coordinated with the biosynthetic pathways responsible for producing secondary metabolites like marchantin A and sesquiterpenoids. nih.govresearchgate.net Studies have indicated that the amounts of these compounds in crude extracts of M. polymorpha thalli are roughly proportional to the number of oil body cells present in a given volume. nih.govresearchgate.net This suggests a link between the development of these specialized cells and the production of these compounds. Furthermore, research has identified transcription factors, such as MpC1HDZ and MpERF13, as positive regulators of oil body cell differentiation in M. polymorpha. oup.comoup.comcam.ac.uk MpMYB02, another regulator, has been shown to induce the expression of MpSYP12B and promote oil body formation, subsequently leading to marchantin accumulation. researchgate.net Environmental conditions, such as low-mineral availability, have also been observed to influence the number of oil body cells in M. polymorpha thalli. nih.govoup.comresearchgate.net

Elucidation of Marchantin Biosynthetic Pathways

The biosynthesis of marchantins, including this compound, involves complex metabolic routes that have been investigated through various experimental approaches.

Contributions of Phenylpropanoid and Polymalonate Pathways

The biosynthesis of marchantins in Marchantia polymorpha is understood to involve contributions from both the phenylpropanoid and polymalonate pathways. researchgate.netresearchgate.netuni-muenchen.de The phenylpropanoid pathway is a major route in plants responsible for synthesizing a wide array of phenolic compounds from the amino acid phenylalanine. nih.govnih.govfrontiersin.org In the context of marchantin biosynthesis, L-phenylalanine is deaminated to cinnamic acid, which is then converted to p-coumaric acid through hydroxylation. researchgate.netresearchgate.netuni-muenchen.de Subsequent enzymatic hydrogenation yields dihydro-p-coumaric acid. researchgate.netuni-muenchen.de This phenylpropane derivative, in an activated form (likely as a CoA-ester), is thought to condense with three molecules of malonyl CoA, which are products of the polymalonate pathway, to form prelunularic acid. researchgate.netresearchgate.netuni-muenchen.de Aromatization of prelunularic acid leads to the formation of lunularic acid, a key monomeric precursor for marchantin synthesis. researchgate.netresearchgate.netuni-muenchen.de

Enzymatic Mechanisms of Oxidative Coupling and Dimerization

Role of Cytochrome P-450 Enzymes in Hydroxylation and Dimerization

Cytochrome P-450 monooxygenases (P450s) play a crucial role in the biosynthesis of marchantins, catalyzing key hydroxylation and dimerization steps. researchgate.net Specifically, cytochrome P-450 enzymes are involved in the oxidative coupling of bibenzyl monomers to form macrocyclic bis(bibenzyls). uni-muenchen.de In the case of marchantin C formation from lunularic acid, a cytochrome P-450 enzyme catalyzes the coupling of two lunularic acid molecules, forming two ether bridges and releasing CO2. uni-muenchen.de Another cytochrome P-450 enzyme, referred to as "marchantin C hydroxylase," catalyzes the subsequent hydroxylation of marchantin C to marchantin A. uni-muenchen.de These reactions are dependent on the presence of oxygen and NADPH and can be inhibited by typical cytochrome P-450 inhibitors. uni-muenchen.de

Proposed Decarboxylation Steps

Decarboxylation steps are also implicated in the marchantin biosynthetic pathway. While lunularic acid is identified as the substrate for the coupling reaction to form marchantin C, the enzymatic decarboxylation of lunularic acid to lunularine has been previously reported in M. polymorpha. uni-muenchen.de However, studies indicate that lunularine itself does not serve as a substrate for the coupling reaction to form marchantin C or A, suggesting that the previously observed decarboxylation of lunularic acid to lunularine is not directly involved in the pathway leading to marchantin-type bis(bibenzyls). uni-muenchen.de The formation of marchantin C from two molecules of lunularic acid involves the release of CO2, indicating a decarboxylation event occurs during or immediately after the coupling reaction. uni-muenchen.de

Identification of Key Monomeric Precursors (e.g., Lunularic Acid, Prelunularic Acid)

Lunularic acid and prelunularic acid are identified as key monomeric precursors in the biosynthesis of marchantins. researchgate.netuni-muenchen.de The pathway begins with L-phenylalanine, which is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL) and subsequently converted to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.netuni-muenchen.deoup.com p-Coumaric acid is then reduced to dihydro-p-coumaric acid. researchgate.netuni-muenchen.de Prelunularic acid is formed by the condensation of dihydro-p-couaroyl-CoA with three molecules of malonyl-CoA, a reaction likely catalyzed by a type III polyketide synthase (PKS) such as bibenzyl synthase (BBS). researchgate.netuni-muenchen.deencyclopedia.pubnih.govmdpi.com Aromatization of prelunularic acid yields lunularic acid. researchgate.net Lunularic acid then serves as the monomeric precursor for the cytochrome P-450 catalyzed dimerization to form marchantin C, which is subsequently hydroxylated to marchantin A. researchgate.netuni-muenchen.de

Genetic Basis of Marchantin Biosynthesis in Marchantia polymorpha

Transcriptome analyses of Marchantia polymorpha have been instrumental in identifying genes encoding enzymes involved in marchantin biosynthesis. researchgate.net

Identification of Genes Encoding Phenylalanine Ammonia-Lyase (PAL)

Genes encoding phenylalanine ammonia-lyase (PAL) have been identified in M. polymorpha. researchgate.netuniprot.org PAL catalyzes the deamination of L-phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway that provides precursors for marchantin biosynthesis. researchgate.netuni-muenchen.deoup.comnih.gov Several MpPAL genes exist in M. polymorpha, and their expression levels can be influenced by factors such as wounding stress. researchgate.netnih.gov

Cinnamate 4-Hydroxylase (C4H) and Stilbene Carboxylate Synthase (STCS)

Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. researchgate.netuni-muenchen.denih.govnih.gov Genes encoding C4H have been identified and characterized in liverworts, including Marchantia paleacea. nih.gov

Stilbene carboxylate synthase (STCS), a type III polyketide synthase, is involved in the biosynthesis of bibenzyls like lunularic acid by catalyzing the condensation of p-coumaroyl-CoA or dihydrocoumaroyl-CoA with malonyl-CoA units. researchgate.netencyclopedia.pubnih.govnih.govbiorxiv.orgresearchgate.net M. polymorpha contains multiple STCS genes (MpSTCS1-MpSTCS22). researchgate.net MpSTCS1A is a reported gene sequence with STCS1 function and is crucial in the bibenzyl biosynthetic pathway. nih.gov The interaction of STCS1 with polyketide reductase (PKR) is considered indispensable for lunularic acid accumulation in M. polymorpha. nih.govresearchgate.net

Transcriptional Regulation of Biosynthetic Genes (e.g., MpMYB02, MpERF13)

The biosynthesis of marchantins is subject to transcriptional regulation. R2R3-MYB transcription factors play a role in regulating phenolic metabolism in M. polymorpha. researchgate.netnii.ac.jpnih.gov Specifically, MpMYB02 has been identified as a key regulator of marchantin accumulation and oil body formation. nih.govresearchgate.netnih.govbiorxiv.org Overexpression of MpMYB02 leads to increased levels of several marchantins, while knockout mutations abolish their accumulation. researchgate.netnih.gov MpMYB02 induces the expression of genes implicated in oil body formation, such as MpSYP12B, which in turn promotes marchantin accumulation. nih.gov The expression of MpMYB02 can be influenced by environmental factors. researchgate.netnih.gov While MpMYB02 is a known regulator, the role of other transcription factors like MpERF13 in marchantin biosynthesis in M. polymorpha was not explicitly detailed in the provided search results. However, other transcription factors, such as bHLH proteins, have been shown to regulate bisbibenzyl biosynthesis in other liverworts like Plagiochasma appendiculatum. oup.comnih.gov

Molecular Mechanisms of Action of Marchantin J

Investigations into Proteasome Inhibition by Marchantin J

This compound has been identified as a compound that interferes with the function of the proteasome, a multi-subunit protein complex responsible for degrading ubiquitinated proteins within the cell. nih.govnih.govmdpi.com This inhibition is a key aspect of its molecular mechanism.

Inhibition of Proteasome Catalytic Activities (e.g., Chymotrypsin-like, Peptidyl-glutamyl Peptide-hydrolyzing)

Studies have demonstrated that this compound (referred to as Marchantin M in some sources) potently inhibits the catalytic activities of the 20S proteasome in both in vitro and intracellular systems. Specifically, it has been shown to inhibit the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities. nih.govresearchgate.net Computational modeling analysis suggests that this compound binds non-covalently to the active sites of the proteasome's β5 and β1 subunits, leading to a non-competitive inhibition. nih.gov

Consequential Accumulation of Ubiquitinated Proteins

Inhibition of proteasome activity by this compound results in the accumulation of polyubiquitinated proteins within cells. nih.govnih.gov This accumulation is a direct consequence of the impaired ability of the proteasome to degrade proteins tagged with ubiquitin chains. mdpi.comthermofisher.com The accumulation of ubiquitinated proteins can be observed in a dose-dependent manner following this compound treatment. nih.gov Time kinetic studies have shown that this accumulation can be noticeable relatively quickly after treatment and can be sustained over several hours. nih.gov

The accumulation of misfolded or unfolded proteins due to proteasome inhibition disrupts cellular homeostasis and triggers stress responses. nih.govviamedica.pl

Induction of Endoplasmic Reticulum (ER) Stress Pathways

The accumulation of ubiquitinated and potentially misfolded proteins as a result of proteasome inhibition by this compound leads to the induction of endoplasmic reticulum (ER) stress. nih.govnih.govnih.gov ER stress is a cellular response triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.govmdpi.com

Activation of RNA-dependent Protein Kinase-like ER Kinase (PERK)

ER stress induced by this compound has been shown to activate the RNA-dependent protein kinase-like ER kinase (PERK) pathway. nih.govnih.gov PERK is one of the key transmembrane protein sensors located in the ER membrane that are activated in response to the accumulation of unfolded proteins. nih.govmdpi.combiorxiv.org Activation of PERK is a critical step in the unfolded protein response (UPR), a cascade of signaling pathways aimed at restoring ER homeostasis or triggering apoptosis if the stress is severe or prolonged. nih.govmdpi.comturkishneurosurgery.org.tr

Upregulation of Glucose-Regulated Protein 78 (GRP78) and CHOP

Treatment with this compound leads to the upregulation of Glucose-Regulated Protein 78 (GRP78) and CHOP (C/EBP-homologous protein). nih.govnih.gov GRP78, also known as BiP, is a master chaperone in the ER that plays a crucial role in protein folding and assembly and is significantly upregulated during ER stress. nih.govturkishneurosurgery.org.trresearchgate.net CHOP is a transcription factor that is specifically upregulated during prolonged and severe ER stress and plays a significant role in modulating cellular responses and promoting apoptosis. mdpi.comturkishneurosurgery.org.trresearchgate.net Elevated levels of GRP78 and CHOP are considered markers of ER stress. researchgate.net

Data from studies using prostate cancer cells treated with this compound have shown increased expression levels of both GRP78 and CHOP. nih.gov This upregulation occurs in a manner consistent with the induction of ER stress. nih.gov

Increased Phosphorylation of Eukaryotic Translation Initiation Factor 2α (eIF2α)

Activation of the PERK pathway by this compound results in the increased phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) at serine 51. nih.govnih.govmdpi.com Phosphorylation of eIF2α is a key event in the UPR, leading to a general attenuation of protein synthesis. mdpi.commdpi.comfrontiersin.org This reduction in global protein translation helps to reduce the burden of new proteins entering the ER lumen, thereby mitigating the accumulation of unfolded proteins. mdpi.commdpi.com While general translation is inhibited, the phosphorylation of eIF2α can selectively increase the translation of certain stress-response mRNAs, including activating transcription factor 4 (ATF4). mdpi.commdpi.comfrontiersin.org

Studies have demonstrated that this compound treatment leads to increased phospho-eIF2α levels. nih.govnih.gov Furthermore, inhibiting PERK function has been shown to attenuate the this compound-induced eIF2α phosphorylation. nih.gov

Splicing of X-box-binding Protein-1 (XBP1)

One of the key indicators of ER stress and activation of the IRE1α branch of the UPR is the unconventional splicing of X-box-binding protein-1 (XBP1) mRNA oncotarget.commdpi.com. This compound has been observed to induce the splicing of XBP1 nih.govnih.gov. Under ER stress, the ER-resident transmembrane protein IRE1α dissociates from the chaperone BiP, leading to its oligomerization and activation of its endoribonuclease activity oncotarget.comuzh.chsciltp.com. Activated IRE1α then excises a 26-nucleotide intron from XBP1 mRNA, resulting in a frameshift that produces the active, spliced form of XBP1 (XBP1s) oncotarget.commdpi.com. XBP1s is a transcription factor that translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and lipid metabolism, aiming to restore ER homeostasis oncotarget.commdpi.com. The induction of XBP1 splicing by this compound suggests that the compound triggers ER stress, activating this specific UPR pathway nih.govnih.gov.

Induction of Autophagic Cell Death by this compound

This compound has been demonstrated to induce cell death that is significantly associated with the activation of autophagy nih.govnih.gov. Autophagy is a cellular process involving the degradation of damaged organelles and proteins through the formation of double-membraned vesicles called autophagosomes, which then fuse with lysosomes oncotarget.commdpi.comresearchgate.net. While autophagy can be a survival mechanism, excessive or sustained autophagy can lead to cell death, known as autophagic cell death mdpi.comresearchgate.net.

Induction of Microtubule-Associated Protein-1 Light Chain-3 Beta (LC3B) Expression and Conversion

A key marker of autophagy activation is the increased expression and lipidation of Microtubule-Associated Protein-1 Light Chain-3 Beta (LC3B) oncotarget.comjcancer.org. The cytosolic form, LC3B-I, is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3B-II, which is recruited to autophagosomal membranes oncotarget.comjcancer.org. This compound treatment leads to a significant induction of LC3B expression and conversion from LC3B-I to LC3B-II nih.govnih.gov. This conversion and the accumulation of lipidated LC3B-II are indicative of increased autophagosome formation and active autophagy flux nih.govoncotarget.comresearchgate.net.

Data on LC3B conversion upon this compound treatment:

Treatment LC3B-I Level LC3B-II Level LC3B-II/LC3B-I Ratio
Control High Low Low

Decreased Expression of p62/SQSTM1

Data on p62 expression upon this compound treatment:

Treatment p62/SQSTM1 Level
Control High

Requirement of Specific Autophagy Genes (e.g., Atg5) for Cell Death

The involvement of autophagy in this compound-induced cell death is further supported by studies showing that the process is dependent on specific autophagy-related genes (ATGs) nih.govtavernarakislab.gr. For instance, pharmacological blockade or knockdown of Atg5 has been shown to attenuate this compound-mediated cell death nih.gov. Atg5 is a crucial protein in the process of autophagosome elongation and is essential for conventional macroautophagy mdpi.comjcancer.org. The finding that inhibiting Atg5 reduces cell death suggests that this compound-induced cell death is, at least in part, a consequence of the autophagy pathway activated by the compound nih.govmdpi.comtavernarakislab.gr.

Modulation of Phosphatidylinositol-3-Kinase/Akt/mTOR Pathway by this compound

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates various cellular processes, including cell growth, proliferation, survival, and autophagy nih.govoncotarget.commdpi.comnih.gov. This pathway is often hyperactivated in cancer and typically acts as a pro-survival pathway nih.govmdpi.comnih.gov. The PI3K/Akt/mTOR pathway negatively regulates autophagy; therefore, its suppression can lead to autophagy induction nih.govresearchgate.net. Research indicates that this compound suppresses the PI3K/Akt/mTOR axis nih.gov. This suppression is achieved via preventing the activation and expression of Akt nih.gov. The inhibition of this pro-survival pathway by this compound contributes to its cytotoxic effects and the induction of autophagy nih.gov. The autophagic response triggered by this compound requires the suppression of the PI3K/Akt/mTOR axis nih.gov.

Suppression of Akt Activation and Expression

Studies on this compound have indicated its involvement in cellular signaling pathways, particularly the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway. Research suggests that this compound contributes to cell death pathways by suppressing the activation and expression of Akt . This suppression is implicated in its potential as a therapeutic agent, particularly in the context of cancer therapy . Marchantin M, a related compound, has also been shown to inhibit PI3K activity and downregulate Akt gene expression, leading to the repression of the PI3K/Akt/mTOR pathway mdpi.com.

Mechanisms of Anti-Inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties . These effects are mediated through the inhibition of key inflammatory mediators .

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandins)

In vitro studies using lipopolysaccharide (LPS)-induced HaCaT cells have shown that this compound effectively inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) nih.gov. The inhibition of these mediators suggests this compound's potential as a therapeutic agent for inflammatory diseases . Nitric oxide and prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), are key factors in the pro-inflammatory process induced by LPS diva-portal.org. Macrophages play a critical role in inflammation by releasing these mediators dovepress.com.

Data Table: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorEffect of this compoundModel SystemSource
Nitric Oxide (NO)InhibitionLPS-induced HaCaT cells nih.gov
ProstaglandinsInhibitionLPS-induced HaCaT cells

Comparative Mechanistic Insights with Structurally Related Marchantins (e.g., Marchantin M, Marchantin A)

Structurally related marchantins, such as Marchantin M and Marchantin A, exhibit diverse biological activities and provide comparative mechanistic insights mdpi.com.

Influenza PA Endonuclease Inhibition by Marchantin Analogs

Marchantins and related phytochemicals from liverworts, including Marchantin A, Marchantin B, Marchantin E, plagiochin A, and perrottetin F, have been found to inhibit influenza PA endonuclease activity in vitro nih.govresearchgate.netplos.org. This enzyme is crucial for the transcription and replication of the influenza virus nih.gov. These compounds share a 3,4-dihydroxyphenethyl group, indicating its importance for PA endonuclease inhibition nih.gov. Docking simulations suggest a "fitting and chelating model" as a potential mechanism for this inhibition nih.govplos.org. Marchantin E has shown strong anti-influenza activity against both influenza A and B viruses in cultured cells nih.gov.

Data Table: Inhibition of Influenza PA Endonuclease by Marchantin Analogs

CompoundPA Endonuclease Inhibition (in vitro)Anti-Influenza Activity (cell culture)Shared Structural FeatureSource
Marchantin AYesYes (Influenza B)3,4-dihydroxyphenethyl group nih.govresearchgate.netplos.org
Marchantin BYesNot specified in source3,4-dihydroxyphenethyl group nih.govplos.org
Marchantin EYesYes (Influenza A and B)3,4-dihydroxyphenethyl group nih.govresearchgate.netplos.org
Plagiochin AYesYes (Virus infectivity titer)3,4-dihydroxyphenethyl group nih.govresearchgate.netplos.org
Perrottetin FYesYes (Influenza B)3,4-dihydroxyphenethyl group nih.govplos.org

Alpha-Glucosidase Inhibitory Mechanisms of Marchantin Analogs

Compounds isolated from Marchantia polymorpha, including bibenzyls like marchantins, have been evaluated for their alpha-glucosidase inhibitory activity nih.govresearchgate.net. Alpha-glucosidase inhibitors are therapeutic agents for type 2 diabetes that work by preventing the digestion of carbohydrates wikipedia.orgnih.gov. Some marchantin analogs have displayed potent inhibition of alpha-glucosidase nih.govresearchgate.net. A kinetic study on one active compound (compound 2, a bibenzyl) indicated a non-competitive inhibition mechanism nih.gov. Molecular docking studies have also been performed to understand the binding mechanisms of these inhibitors in the active site of alpha-glucosidase nih.govresearchgate.net.

Synthetic Strategies and Structural Modifications for Marchantin J Research

Challenges in Marchantin J Chemical Synthesis

The synthesis of this compound and related macrocyclic bis(bibenzyls is fraught with challenges stemming from their natural scarcity and intricate molecular architecture.

Intricacies of Macrocyclic Bis(bibenzyl) Synthesis

The macrocyclic nature of this compound, characterized by a large ring system formed by connecting two bibenzyl units, poses considerable synthetic challenges. Constructing these large rings efficiently and selectively requires sophisticated synthetic strategies. nih.govnih.gov The formation of the biaryl linkages within the macrocycle, often achieved through specific coupling reactions, demands precise control to ensure the correct ring size and connectivity. clockss.orgresearchgate.net The complexity is underscored by the diverse approaches explored for the synthesis of related macrocyclic bis(bibenzyls like the plagiochins and riccardins. clockss.orgresearchgate.net

Stereochemical Control and Regioselectivity in Ring-Closing Reactions

Achieving the desired stereochemistry and regioselectivity during the crucial ring-closing steps is paramount for the successful synthesis of this compound. numberanalytics.comnih.gov Macrocyclization reactions can potentially yield different structural isomers. wikipedia.orguni-goettingen.de Controlling which reactive sites on the precursor molecules participate in the ring closure (regioselectivity) and the spatial arrangement of atoms in the resulting ring (stereochemistry) are critical for producing the correct this compound structure. numberanalytics.comnih.gov Factors such as the choice of catalyst, reaction conditions, and the inherent electronic and steric properties of the reacting molecules all play a significant role in directing the selectivity of these cyclization reactions. numberanalytics.comnih.gov While techniques like ring-closing metathesis are valuable for macrocycle formation, achieving specific stereoisomers, particularly Z-alkenes in larger rings, can require specialized catalytic systems. wikipedia.org

Total Synthesis Approaches for Marchantin Analogs

Total synthesis provides an alternative to isolation, enabling access to this compound and the creation of a variety of analogs with modified structures. wikipedia.org Research efforts have focused on developing efficient total synthesis routes for marchantin analogs. researchgate.netresearchgate.netresearchgate.net

Strategic Approaches to Macrocyclization

The formation of the macrocycle is a pivotal step in the total synthesis of marchantin analogs, and several strategic approaches have been developed. Transition metal-catalyzed coupling reactions, such as intramolecular Stille or Suzuki-Miyaura couplings, have been successfully employed in the synthesis of related macrocyclic bis(bibenzyls to forge the critical biaryl bonds that form the macrocycle. clockss.orgresearchgate.netuni-goettingen.deresearchgate.net Another widely used strategy is ring-closing metathesis (RCM), which involves the intramolecular coupling of olefin-containing precursors to form cyclic structures. wikipedia.orgresearchgate.netcam.ac.ukmdpi.com Diversity-oriented synthesis (DOS) provides a framework for generating libraries of macrocyclic compounds, including potential marchantin analogs, by employing versatile reactions like RCM and azide-alkyne cycloaddition for the macrocyclization step. nih.govcam.ac.uk The effectiveness and yield of the total synthesis are often highly dependent on the chosen macrocyclization strategy. researchgate.netcam.ac.uk

Chemical Derivatization and Analogue Synthesis for Research

Chemical derivatization and the synthesis of analogs are essential for exploring the relationship between the structure of this compound and its biological activities, as well as for developing compounds with potentially improved properties. researchgate.netrsc.org Modifying the core marchantin structure can lead to derivatives with altered or enhanced biological profiles. researchgate.netnih.gov For instance, studies on marchantin C have demonstrated that chemical modifications, such as bromination and aminomethylation, can influence its anticancer activity. nih.gov Late-stage functionalization techniques offer efficient ways to introduce new chemical groups onto the marchantin scaffold, allowing for rapid generation of diverse analogs. nih.gov The creation of hybrid molecules, which combine the structural features of marchantins with other known pharmacophores, represents another strategy for designing novel compounds with potentially synergistic activities. acs.orgnih.gov

Esterification and Other Functional Group Modifications

Esterification and other functional group modifications have been explored as methods to alter the properties of marchantins. Studies on Marchantin A, a related bis-bibenzyl, have demonstrated both chemical and biocatalytic approaches to esterification. Chemical synthesis has yielded peresterified bis-bibenzyl products. researchgate.netbg.ac.rsvulcanchem.com Alternatively, enzymatic methods, specifically utilizing lipases, have been employed to produce regioselective monoester derivatives of Marchantin A. researchgate.netbg.ac.rsvulcanchem.com These enzymatic modifications can occur at specific hydroxyl groups, such as the C-13 position, with high regioselectivity. bg.ac.rs The resulting ester derivatives have shown altered cytotoxic activities compared to the parent compound, sometimes exhibiting enhanced selectivity against certain cancer cell lines. researchgate.netbg.ac.rsvulcanchem.com This suggests that esterification can influence the biological profile of marchantins.

Design and Synthesis of Hybrid Molecules (e.g., Marchantin C-NO donor hybrids)

The design and synthesis of hybrid molecules involving marchantins have been investigated to develop compounds with potentially enhanced therapeutic properties. A notable example is the creation of Marchantin C-nitric oxide (NO) donor hybrids. rsc.orgrsc.org In these studies, marchantin C was used as a scaffold, and NO-donating moieties, such as nitrate (B79036) esters, sydnonimines, phenylsulfonylfuroxans, and diazeniumdiolates, were conjugated to its structure. rsc.org The phenolic hydroxyl groups in Marchantin C serve as potential linker points for the attachment of these NO-donating groups. rsc.org Additionally, Marchantin C possesses active sites for Mannich electrophilic substitution, offering alternative points for modification. rsc.org The resulting hybrid molecules have been synthesized and evaluated for their biological activities, particularly in overcoming multidrug resistance in cancer cells. rsc.orgrsc.org

Oxidation Reactions of this compound Derivatives

Research into the oxidation reactions of marchantin derivatives provides insights into their chemical reactivity and potential transformation pathways. While specific studies on the oxidation of this compound derivatives are not extensively detailed in the provided search results, investigations on Marchantin A trimethyl ether have shown that treatment with oxidizing agents like m-chloroperbenzoic acid can lead to the formation of muconic acid ester derivatives through oxidation of the aromatic ring, as well as hydroxylated products. This indicates that the aromatic systems within the marchantin structure are susceptible to oxidative cleavage and functionalization. Such studies on related marchantins highlight the types of transformations that might be explored for this compound derivatives.

Biocatalytic Approaches for this compound Analogues

Biocatalysis offers an environmentally friendly and selective approach for the modification of natural products like marchantins. researchgate.net Enzymatic methods can facilitate specific transformations that are challenging to achieve through traditional chemical synthesis.

Enzymatic Regioselective Modifications

Enzymatic methods have been successfully applied to achieve regioselective modifications of marchantin analogues, particularly Marchantin A. researchgate.netbg.ac.rsvulcanchem.com Lipases, for instance, have been utilized to catalyze the regioselective esterification of Marchantin A, leading to the formation of monoester derivatives at specific hydroxyl positions. researchgate.netbg.ac.rsvulcanchem.com This regioselectivity is a key advantage of biocatalysis, allowing for targeted modifications without the need for protecting groups that are often required in chemical synthesis. bg.ac.rs The ability of enzymes to catalyze reactions at specific sites on a complex molecule like marchantin A demonstrates the potential of biocatalytic approaches for the precise structural modification of this compound and its analogues. researchgate.netbg.ac.rs

Structure Activity Relationship Sar Studies of Marchantin J and Its Derivatives

Elucidating Structural Determinants for Proteasome Inhibitory Activity

Research has indicated that marchantins, including Marchantin J, can inhibit proteasome activity. nih.gov The proteasome is a cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of ubiquitinated proteins and trigger endoplasmic reticulum (ER) stress, contributing to cell death pathways. nih.govnih.gov Studies on marchantin M (Mar), a related compound, suggest it potently inhibits the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of the 20S proteasome in both in vitro and intracellular systems. nih.govresearchgate.net Computational modeling analysis has proposed that marchantin M binds non-covalently to the active sites of the proteasome's β5 and β1 subunits, resulting in non-competitive inhibition. nih.govresearchgate.net While specific SAR details for this compound's proteasome inhibition are not extensively detailed in the provided results, the activity observed with marchantin M suggests that the core macrocyclic bisbibenzyl structure plays a significant role. The interaction with the β5 subunit is known to be important for the inhibition of chymotrypsin-like activity in the proteasome. nih.govnih.gov

Correlation of Structural Features with Autophagy Induction

This compound has been shown to induce autophagic cell death, particularly in cancer cells. Autophagy is a cellular process involving the degradation of damaged organelles and protein aggregates via the lysosomal system. thno.orgoaepublish.com Marchantin-mediated cell death has been strongly associated with the activation of autophagy, evidenced by the induction of LC3B expression and conversion. nih.gov Time-course studies revealed that marchantin M induced rapid and sustained processing of LC3B and decreased p62 levels, both indicators of autophagic flux. nih.gov The autophagic response triggered by marchantin M required the activation of the RNA-dependent protein kinase-like ER kinase/eIF2α pathway and suppression of the PI3K/Akt/mTOR axis. nih.gov While the precise structural features of this compound responsible for autophagy induction are not explicitly delineated, its ability to inhibit the proteasome and induce ER stress are likely contributing factors, as ER stress is known to induce autophagy. nih.govthno.org The macrocyclic bisbibenzyl scaffold appears to be key to this activity. researchgate.net

Investigation of Specific Moiety Contributions to Biological Effects (e.g., Dihydroxyphenethyl Group for Anti-Influenza Activity, C-ring for Cytotoxicity)

Studies on the anti-influenza activity of marchantins and related compounds have highlighted the importance of specific structural features. The presence of a 3,4-dihydroxyphenethyl group has been indicated as important for the inhibition of influenza PA endonuclease activity. nih.govresearchgate.net Marchantin A, B, E, plagiochin A, and perrottetin F, all possessing this moiety, showed inhibitory effects on PA endonuclease in vitro. nih.gov Docking simulations with marchantin E suggested a "fitting and chelating model" for PA endonuclease inhibition, involving this group. nih.gov This suggests that for this compound, if it contains a similar dihydroxyphenethyl moiety, this structural element could contribute to anti-influenza activity by targeting the viral PA endonuclease.

Regarding cytotoxicity, the C-ring and the presence of catechol moieties have been implicated in the activity of marchantins and related bisbibenzyls. nih.govresearchgate.net For marchantin A, the catechol moiety in ring C and the phenolic hydroxyl group in ring A are considered mainly responsible for enzyme inhibition. nih.gov While not specific to this compound, these findings suggest that the hydroxylation pattern on the aromatic rings, particularly the C-ring, is likely a crucial determinant of its cytotoxic potential. Studies on marchantin C also highlight its cytotoxic activity and its ability to induce apoptosis and disrupt microtubules. researchgate.netacs.org

SAR Studies of Chemically and Biocatalytically Modified this compound Derivatives

The modification of natural products like marchantins through chemical and biocatalytic methods is a strategy used to explore SAR and potentially improve their properties. nih.govresearchgate.net Studies on marchantin A derivatives have involved both chemical and enzymatic modifications, such as esterification. bg.ac.rs These studies have shown that modifications can influence cytotoxic activity and selectivity. For instance, ester derivatives of marchantin A showed varied cytotoxic effects on different cancer cell lines compared to the parent compound. bg.ac.rs Monoester derivatives displayed higher cytotoxic activities than peresterified products, potentially due to the presence of a free catechol group. bg.ac.rs Regioselective enzymatic monoesterification of marchantin A enhanced its selectivity against certain cancer cell lines. bg.ac.rs While specific studies on chemically or biocatalytically modified this compound derivatives are not detailed in the provided results, the research on marchantin A derivatives indicates that such modifications can significantly alter the biological activity and provide valuable SAR information regarding the role of specific functional groups and their positions.

Interactive Data Tables (Illustrative - based on text descriptions)

Table 1: Illustrative Proteasome Inhibition Data (Based on Marchantin M)

CompoundTarget Enzyme ActivityEffect on 20S Proteasome (in vitro)Effect on 20S Proteasome (intracellular)Proposed Binding Mode
Marchantin MChymotrypsin-likePotent InhibitionPotent InhibitionNon-covalent
Marchantin MPeptidyl-glutamyl peptide-hydrolyzingPotent InhibitionPotent InhibitionNon-covalent

Table 2: Illustrative Autophagy Induction Markers (Based on Marchantin M)

CompoundMarkerEffect
Marchantin MLC3BInduction
Marchantin Mp62/SQSTM1Decreased Expression

Table 3: Illustrative Anti-Influenza Activity and Structural Feature Correlation (Based on Marchantins)

CompoundPresence of 3,4-dihydroxyphenethyl groupPA Endonuclease Inhibition (in vitro)Anti-Influenza A Activity (cultured cells)
Marchantin AYesInhibitoryInhibitory
Marchantin BYesInhibitoryInhibitory
Marchantin EYesInhibitoryInhibitory (strongest activity)
Plagiochin AYesInhibitoryNot specified in provided text
Perrottetin FYesInhibitoryInhibitory

Computational Approaches in Marchantin J Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein target, providing insights into binding modes and potential affinities. nih.govmdpi.comnih.govcabidigitallibrary.orgresearchgate.net This method has been applied to study the interactions of marchantins with various biological targets.

Prediction of Binding Modes with Proteasome Subunits

Studies on marchantin M, a related bisbibenzyl, have utilized computational modeling, including docking, to investigate its interaction with the proteasome. nih.gov The proteasome is a crucial cellular machine involved in protein degradation, and its inhibition is a strategy in cancer therapy. nih.govresearchgate.net Computational analysis suggested that marchantin M non-covalently binds to the active sites of the proteasome's β1 and β5 subunits, indicating a non-competitive inhibition mechanism. nih.gov While these studies focus on marchantin M, they provide a computational framework and potential target relevance for other marchantins like Marchantin J, which has also shown proteasome inhibitory activity.

Modeling Interactions with Influenza PA Endonuclease (Marchantin E analog)

Molecular docking simulations have been extensively used to study the interaction of marchantin E, another marchantin analog, with the influenza PA endonuclease. nih.govnbrp.jpplos.orgresearchgate.net These studies aim to understand the mechanism by which marchantins inhibit viral activity. Docking analysis indicated that marchantin E fits well into the active pocket of PA endonuclease. plos.orgresearchgate.net A key finding from these simulations is that the dihydroxy group within the dihydroxyphenethyl moiety of marchantin E chelates the divalent manganese ions present in the active site of PA endonuclease. nih.govplos.orgresearchgate.netplos.org This interaction is crucial for the inhibitory activity. nih.govnbrp.jpplos.orgresearchgate.net The docking simulations support a "fitting and chelating model" for the inhibition mechanism. nih.govnbrp.jp While specific docking data for this compound with PA endonuclease were not found in the search results, these studies on marchantin E highlight the utility of docking in elucidating the antiviral mechanisms of marchantins and suggest potential interaction modes if this compound were to target this enzyme.

A summary of docking findings for Marchantin E with Influenza PA Endonuclease:

CompoundTargetKey Interaction FeaturePredicted Interaction TypeReference
Marchantin EInfluenza PA EndonucleaseDihydroxyphenethyl groupChelation of Mn²⁺ ions, Hydrophobic interactions nih.govplos.orgresearchgate.netplos.org

Elucidation of Binding to Alpha-Glucosidase (Marchantin A and K analogs)

Molecular docking has also been applied to investigate the binding of other natural compounds, including marchantin analogs like Marchantin A and K, to alpha-glucosidase. mdpi.comcabidigitallibrary.orgacs.orgmdpi.comnih.govacs.orgrsc.org Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for type 2 diabetes. mdpi.comcabidigitallibrary.orgmdpi.comnih.gov Studies involving docking of various natural compounds to alpha-glucosidase aim to identify potential inhibitors and understand their binding modes. mdpi.comcabidigitallibrary.orgmdpi.comnih.govrsc.org While direct docking studies of this compound with alpha-glucosidase were not found, the application of this technique to other marchantins and natural products targeting this enzyme suggests its potential use in studying this compound's interactions if it were found to have similar activity.

In Silico Modeling for Mechanistic Insights

In silico modeling encompasses a range of computational techniques used to simulate and analyze biological processes and molecular mechanisms. nih.govnih.govpeertechzpublications.usresearchgate.net For marchantins, computational modeling has been employed to gain insights into their mechanisms of action. As mentioned earlier, computational modeling analysis, including docking, was used to propose a non-competitive inhibition mechanism for marchantin M against the proteasome, involving binding to specific subunits. nih.gov This type of modeling helps in understanding how the compound interacts with its target at an atomic level and the resulting functional consequences. nih.govresearchgate.net

Application of Computational-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) involves using computational tools and techniques to facilitate the drug discovery process, from target identification to lead optimization. scirp.orgnih.govfrontiersin.orgnih.govmdpi.com CADD strategies, such as virtual screening, molecular docking, and molecular dynamics simulations, are employed to identify potential drug candidates, predict their interactions with targets, and optimize their properties. scirp.orgnih.govfrontiersin.orgnih.gov While the search results did not detail specific CADD projects focused solely on this compound, the application of CADD is evident in the studies investigating marchantins as potential inhibitors of targets like the proteasome and influenza PA endonuclease. nih.govnbrp.jpplos.orgnih.gov These studies demonstrate how computational approaches are integrated into the research pipeline to explore the therapeutic potential of marchantins. scirp.orgnih.govfrontiersin.orgmdpi.com CADD can be used to explore structural modifications of marchantins to enhance their binding affinity, selectivity, or other pharmacological properties. scirp.orgnih.govcresset-group.com

Advanced Computational Methodologies (e.g., Free Energy Perturbation, Fast Pulling of Ligand) for Binding Affinity Prediction

Beyond standard docking, more advanced computational methodologies are used for a more accurate prediction of binding affinities. These include Free Energy Perturbation (FEP) and methods like Fast Pulling of Ligand (FPL). acs.orgcresset-group.comnih.govnih.govnih.govchemrxiv.orgchemrxiv.orgmdpi.commpg.debiorxiv.org FEP is a rigorous method for calculating relative or absolute binding free energies, providing a more quantitative measure of binding strength compared to docking scores. cresset-group.comnih.govnih.govmpg.de FPL is a non-equilibrium molecular dynamics method that can also be used to estimate binding affinities. acs.orgnih.govchemrxiv.orgchemrxiv.org These advanced techniques require significant computational resources and are often used to refine the results obtained from initial docking studies or to compare the binding affinities of closely related compounds. acs.orgcresset-group.comnih.govchemrxiv.orgchemrxiv.orgmpg.de While the search results did not provide specific examples of FEP or FPL applied directly to this compound, these methods are valuable tools in the computational arsenal (B13267) for a deeper understanding of ligand-protein interactions and could be applied to this compound to obtain more accurate binding affinity predictions for its potential targets. acs.orgcresset-group.comnih.govnih.govnih.govchemrxiv.orgchemrxiv.orgmdpi.commpg.debiorxiv.org

Marchantin J in Plant Biological Systems and Ecological Interactions

Role of Marchantia polymorpha as a Model Organism in Phytochemical Research

Marchantia polymorpha, a thallose liverwort, has emerged as a significant model organism in plant biology and phytochemical research. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govnih.govlipidmaps.orgamadischem.comuni-konstanz.de Its utility stems from several key features, including a relatively simple genome, a dominant haploid gametophyte life cycle, ease of cultivation, global distribution, and established genetic manipulation techniques. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govlipidmaps.orgamadischem.comuni-konstanz.de As an early-diverging land plant, M. polymorpha offers a unique perspective for understanding the evolution of plant traits, including the synthesis and function of secondary metabolites like marchantins. guidetopharmacology.orgwikipedia.orgamadischem.complantaedb.com

Insights into Plant-Microbe and Plant-Pathogen Interactions

Marchantia polymorpha interacts with a diverse range of microorganisms in its environment, including both beneficial and potentially pathogenic species. wikipedia.orgwikipedia.orgwikipedia.orgplantaedb.com Studies involving M. polymorpha and various microbes, such as the bacterium Pseudomonas syringae, the oomycete Phytophthora palmivora, and the fungus Fusarium oxysporum, are providing insights into the molecular mechanisms governing plant-microbe and plant-pathogen interactions in early land plants. wikipedia.orgwikipedia.orgplantaedb.comuni.lu

M. polymorpha produces a variety of antimicrobial metabolites, including bisbibenzyls like the marchantins, which are thought to contribute to its defense against microorganisms. nih.govguidetopharmacology.orgwikipedia.orgnih.govnih.govmetabolomicsworkbench.org While research often focuses on the broader class of marchantins or crude extracts, these studies indicate a role for these compounds in deterring microbial growth. For example, extracts from M. polymorpha have demonstrated antifungal activity against pathogens such as Macrophomina phaseolina, Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum acutatum, and antibacterial activity against Pseudomonas syringae and Xanthomonas campestris. ctdbase.org Marchantin A, a related bisbibenzyl, has been reported to exhibit antibacterial properties against certain Gram-positive bacteria and some plant pathogens. wikipedia.org The presence of Marchantin J as a component of the bisbibenzyl profile in M. polymorpha suggests its potential involvement in these generalized defense responses.

Contribution to Plant Innate Immunity

Research using M. polymorpha as a model is helping to elucidate the evolutionary history and mechanisms of plant innate immunity. wikipedia.orgwikipedia.orgnih.govplantaedb.comuni.lu M. polymorpha possesses defense mechanisms comparable to those found in vascular plants, including the ability to recognize pathogen-associated molecular patterns (PAMPs) and activate downstream signaling cascades. wikipedia.orgwikipedia.orgplantaedb.com Studies have shown that M. polymorpha can activate hallmarks of plant innate immunity in response to pathogens like Pseudomonas syringae. uni.lu The production and accumulation of antimicrobial compounds, such as marchantins stored in oil bodies, are considered part of this innate immune response, contributing to the plant's defense against potential threats. wikipedia.orgnih.govimicams.ac.cn The basic structure of the plant immune system observed in extant angiosperms appears to be evolutionarily ancient and conserved in early-diverging land plants like M. polymorpha. uni.lu

Utility of Genetic Transformation Capabilities for Biosynthetic Pathway Engineering

The established genetic transformation capabilities of M. polymorpha are invaluable for dissecting gene function, understanding regulatory networks, and engineering biosynthetic pathways. nih.govwikipedia.orgwikipedia.orglipidmaps.orgamadischem.comuni-konstanz.deontosight.aiuni.lu This includes the potential for manipulating the production of specialized metabolites like this compound. The ability to generate mutants and introduce genes allows researchers to investigate the enzymes and transcription factors involved in marchantin biosynthesis and accumulation. For instance, genetic engineering approaches have been explored to potentially enhance the synthesis of antibacterial compounds in M. polymorpha. guidetopharmacology.orgnih.gov These tools facilitate detailed studies into how the production of compounds like this compound is regulated and could potentially be modified for various applications.

Regulation of this compound Accumulation in Oil Body Cells

Marchantins, including this compound, are known to accumulate specifically within specialized organelles called oil bodies, which are characteristic features of liverworts. nih.govwikipedia.orgnih.govnih.govimicams.ac.cnontosight.aiwikipedia.orgmcw.eduwikipedia.org These oil bodies are single membrane-bound compartments found in idioblastic oil body cells scattered throughout the M. polymorpha thallus. nih.govontosight.aiwikipedia.org The accumulation of potentially cytotoxic compounds like marchantins in these dedicated structures may help the plant avoid self-toxicity. wikipedia.orgimicams.ac.cn

Influence of Environmental Conditions on Oil Body Formation

Environmental conditions can influence the formation and number of oil body cells in M. polymorpha, thereby potentially affecting the accumulation of marchantins. Research has indicated that the number of oil body cells in M. polymorpha thalli can increase when the plants are grown under low-mineral conditions. ontosight.aiwikipedia.org This suggests that nutrient availability or other factors associated with low-mineral environments may trigger increased oil body biogenesis, potentially as a stress response or an adaptation to specific ecological niches. The amounts of sesquiterpenoids and Marchantin A detected in whole thallus extracts were found to be roughly proportional to the number of oil body cells, suggesting a coordinated relationship between oil body cell differentiation and the biosynthesis of these compounds. wikipedia.org While specific data for this compound's response to various environmental factors is limited, its localization to oil bodies suggests its accumulation is likely influenced by conditions affecting oil body formation.

Genetic Control of Oil Body Biogenesis and Metabolite Storage

The formation and development of oil bodies, and consequently the storage of metabolites like marchantins, are under genetic control in M. polymorpha. Several transcription factors have been identified as key regulators of oil body formation and marchantin accumulation. MpMYB02, an R2R3-MYB transcription factor, has been shown to be a crucial regulator of both oil body formation and the accumulation of marchantins. ontosight.ainih.gov In Mpmyb02 mutant plants, oil bodies were not observed, highlighting the essential role of this transcription factor. ontosight.ainih.gov

Other transcription factors, including MpC1HDZ (a class I homeodomain leucine-zipper) and MpERF13 (an ERF/AP2-type transcription factor), also play roles in mediating oil body cell differentiation and oil body development. nih.govimicams.ac.cnwikipedia.orgmcw.eduuni-freiburg.de MpMYB02 is regulated by both MpERF13 and MpC1HDZ, indicating a complex regulatory network controlling oil body biogenesis. nih.gov

Furthermore, the transport and accumulation of metabolites within oil bodies involve specific cellular machinery. An ABC transporter, ABCG1, has been identified as being exclusively expressed in oil body cells and localized to the oil body membrane. Disruption of ABCG1 function through CRISPR-mediated mutagenesis resulted in a significant reduction in the levels of sesquiterpenes accumulated in oil bodies, suggesting its role in metabolite transport into these organelles. While this study focused on sesquiterpenes, it is plausible that similar transport mechanisms, potentially involving ABCG1 or other transporters, are responsible for the accumulation of bisbibenzyls like this compound within the oil body lumen. This highlights the genetic regulation not only of oil body formation but also of the specific storage of specialized metabolites within them.

Table 1: Influence of Genetic Mutations on Oil Body Number in Marchantia polymorpha

GenotypeConditionAverage Number of Oil Bodies per GemmaReference
Wild-typeStandard51.9 ± 8.7 wikipedia.org
Mperf13 (GOF)Standard334.4 ± 85.6 wikipedia.org
Mpmyb02Standard0 ontosight.ainih.gov
Mpc1hdzStandardLow uni-freiburg.de

Note: Data for Mpc1hdz is qualitative ("Low") based on the source description. Data for Wild-type and Mperf13 (GOF - Gain of Function) are mean ± standard deviation.

Table 2: Influence of Environmental Conditions on Oil Body Cell Number in Marchantia polymorpha

ConditionEffect on Oil Body Cell NumberReference
Low-mineralIncreased ontosight.aiwikipedia.org
Standard GrowthBaseline ontosight.aiwikipedia.org

Future Directions and Research Perspectives on Marchantin J

Advancing the Understanding of Marchantin J's Specific Biological Roles and Targets

Future research on this compound should focus on elucidating its precise biological roles and identifying its specific molecular targets. While studies have indicated its promise in inducing apoptosis and autophagic cell death in certain cancer cells, such as prostate cancer cells, the detailed mechanisms require further investigation. Research suggests this compound inhibits proteasome activity, leading to the accumulation of ubiquitinated proteins and triggering endoplasmic reticulum (ER) stress. The activation of RNA-dependent protein kinase-like ER kinase and suppression of the phosphatidylinositol-3-kinase/Akt/mTOR pathway are also implicated. Future studies should aim to comprehensively map the signaling pathways modulated by this compound and identify the direct proteins or enzymes it interacts with. Understanding these specific interactions is crucial for defining its therapeutic potential and minimizing off-target effects.

Development of Novel and Scalable Synthetic Routes for this compound Production

The development of novel and scalable synthetic routes for this compound production is a significant future direction. The biosynthesis of marchantins in M. polymorpha involves phenylpropanoid and polymalonate pathways, with cytochrome P-450 enzymes playing a key role in hydroxylation and dimerization steps. Transcriptome analyses have identified genes involved in the biosynthesis of lunularic acid, a precursor to marchantins. While the plant serves as a natural source, the yield of marchantins can vary depending on species, geography, and season. mdpi.com Developing efficient and cost-effective synthetic or semi-synthetic methods, or leveraging synthetic biology approaches utilizing model organisms like Marchantia polymorpha, could provide a more reliable and scalable supply of this compound for research and potential therapeutic applications. cam.ac.uk The genetic transformation capabilities of M. polymorpha make it a valuable model for exploring gene function and regulation related to marchantin biosynthesis, potentially paving the way for enhanced production through metabolic engineering.

Comprehensive Structure-Activity Relationship Studies for Therapeutic Optimization

Comprehensive structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of this compound. Understanding how modifications to its unique macrocyclic bis(bibenzyl) structure affect its biological activities and target interactions is crucial for designing more potent and selective analogs. rsc.org While SAR studies have been conducted for other compounds, including some marchantin derivatives or related scaffolds, detailed SAR specifically for this compound is needed. acs.orgnih.govmdpi.com Future research should involve the synthesis of a library of this compound analogs with targeted structural variations and evaluating their biological activities in relevant in vitro and in vivo models. This will help identify key structural features responsible for its observed effects and guide the rational design of improved therapeutic candidates.

Exploration of this compound in Broader Plant Defense Mechanisms and Chemical Ecology

Exploring the role of this compound in the broader plant defense mechanisms and chemical ecology of liverworts represents an important future research avenue. Marchantia polymorpha is recognized as a valuable model organism for studying plant-microbe interactions and plant immunity due to its relatively simple structure and ease of cultivation. frontiersin.orgresearchgate.net Liverworts produce various antimicrobial metabolites, including marchantins, which can inhibit pathogenic microorganisms. frontiersin.org Future studies could investigate the specific contribution of this compound to the plant's defense against a range of pathogens and herbivores. frontiersin.orgtaylorfrancis.comnih.govmpg.de Research could also delve into its role in mediating interactions with beneficial microbes and its influence on the surrounding chemical environment. frontiersin.org Understanding the ecological context of this compound production can provide insights into its biological functions and potential applications in agriculture or environmental management.

Investigations into the Pharmacogenomic and Proteomic Responses to this compound Treatment

Investigations into the pharmacogenomic and proteomic responses to this compound treatment are critical for understanding individual variability in response and identifying potential biomarkers. Pharmacogenomics studies how genetic variations influence drug response, while proteomics examines the complete set of proteins expressed by an organism. nih.govmdpi.com Future research should aim to identify genetic polymorphisms that may affect this compound's metabolism, transport, or target interaction, potentially influencing its efficacy and safety profile. nih.gov Proteomic studies could reveal global changes in protein expression and post-translational modifications in cells or tissues treated with this compound, providing a more comprehensive picture of its cellular effects and identifying novel protein targets or pathways. sci-hub.se These studies can contribute to the development of personalized approaches to this compound-based therapies.

Application of Systems Biology Approaches to this compound Research

Applying systems biology approaches to this compound research will be invaluable for integrating the vast amount of data generated from various studies. Systems biology seeks to understand biological systems as a whole by integrating data from genomics, proteomics, metabolomics, and other high-throughput technologies. maastrichtuniversity.nl Future research can utilize computational modeling and bioinformatics tools to build comprehensive models of this compound's interactions within biological systems, from its biosynthesis in the plant to its effects in target cells. This integrated approach can help identify key nodes in biological networks affected by this compound, predict its behavior under different conditions, and reveal emergent properties that would not be apparent from studying individual components. maastrichtuniversity.nl Systems biology can facilitate the identification of new targets, optimize synthetic routes, and provide a holistic understanding of this compound's biological impact. dntb.gov.ua

Q & A

Q. How can researchers address variability in CHOP/GRP78 expression across Marchantin M studies?

  • Answer:
  • Standardize protocols : Fixation methods (e.g., paraformaldehyde for IHC), antibody validation (e.g., knockout cell controls).
  • Meta-analysis : Pool data from multiple studies to identify consensus expression trends .

Q. What are best practices for integrating in vitro and in vivo findings into a cohesive mechanistic model?

  • Answer:
  • Pathway mapping tools : Use KEGG/STRING databases to link ER stress (in vitro) with tumor suppression (in vivo).
  • Dose extrapolation : Apply pharmacokinetic modeling to correlate in vitro IC₅₀ values with effective in vivo doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marchantin J
Reactant of Route 2
Marchantin J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.